

diethyl butylmalonate density 1.0 g/cm³

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Compound Focus: Diethyl butylmalonate

CAS No.: 133-08-4

Cat. No.: S1493477

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Physical and Chemical Properties

The quantitative data for **diethyl butylmalonate** (CAS 133-08-4) from authoritative sources is summarized in the table below for easy comparison.

Property	Value	Conditions / Notes	Source
Molecular Formula	C ₁₁ H ₂₀ O ₄		[1] [2]
Molecular Weight	216.27 g/mol	216.2741 g/mol (NIST)	[2] [3]
Density	0.983 g/mL	at 25 °C	[1]
	0.976 g/cm ³	at 20 °C	[4]
Boiling Point	235-240 °C		[1] [3]
Melting Point	238 °C		[3]
Refractive Index	n ²⁰ /D 1.422		[1] [3]
Flash Point	94 °C (201 °F)	closed cup	[1] [4]
Water Solubility	330 mg/L	at 20 °C	[3]

Property	Value	Conditions / Notes	Source
Log P	3.4	at 23 °C	[3]
pKa	13.47 ± 0.46	Predicted	[3]

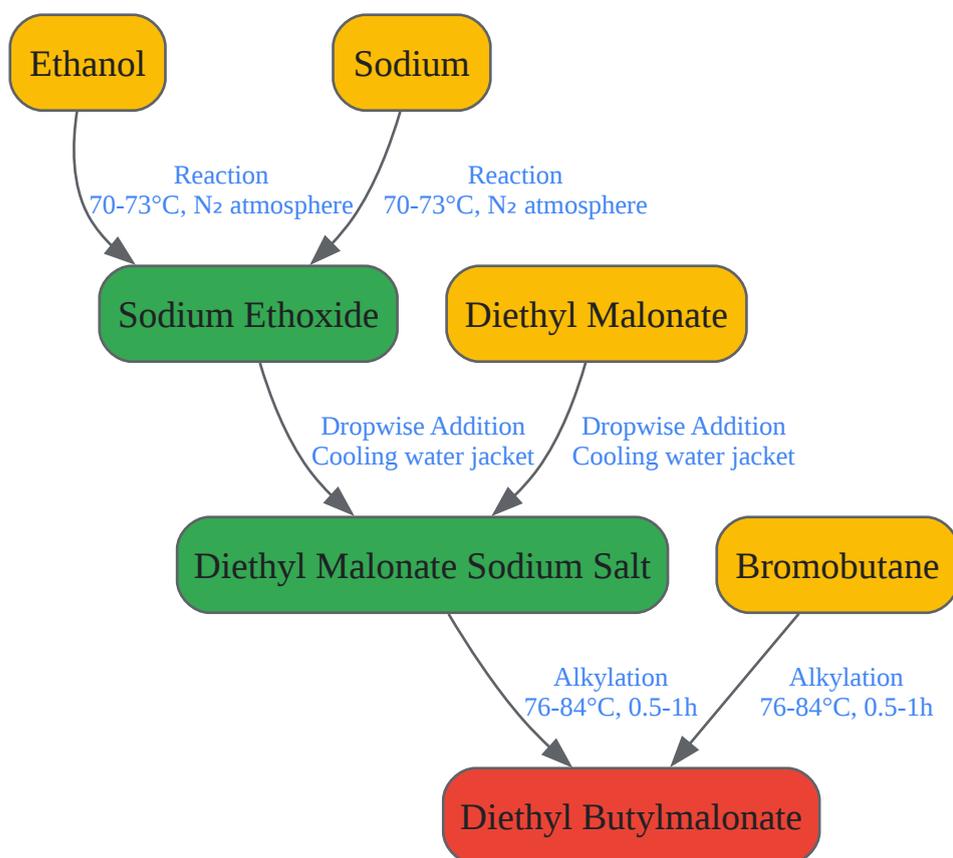
Notably, the measured **density is 0.983 g/mL at 25°C** [1], which is different from the 1.0 g/cm³ mentioned in your topic. The density of **0.976 g/cm³ at 20°C** [4] also corroborates that the value is slightly below 1.0.

Synthesis and Experimental Protocols

Diethyl butylmalonate is primarily synthesized via a sequential alkylation process. One patent describes a **catalyst-free method** aimed at reducing production costs while maintaining high yield and purity suitable for pharmaceutical applications [5] [6].

Detailed Synthesis Workflow (Catalyst-Free Method)

The following diagram outlines the key stages of the synthesis process:



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Synthesis workflow for **diethyl butylmalonate** via catalyst-free alkylation.

Step 1: Generation of Sodium Ethoxide

- **Procedure:** React metallic sodium with absolute ethanol in a **nitrogen atmosphere** to prevent oxidation. The typical mole ratio of sodium to ethanol is 1:4-5 [5] [6].
- **Reaction Conditions:** Maintain temperature at **70-73°C** for **12-15 hours** [5] [6].
- **Work-up:** After reaction, heat to **80-120°C** to remove excess ethanol, yielding solid sodium ethoxide [5] [6].

Step 2: Formation of Diethyl Malonate Sodium Salt

- **Procedure:** Cool the reactor with cooling water for **30-60 minutes** while maintaining a **nitrogen atmosphere**. Slowly add diethyl malonate dropwise to the sodium ethoxide [5] [6].

Step 3: Alkylation to Diethyl Butylmalonate

- **Procedure:** Add n-butyl bromide (bromobutane) to the diethyl malonate sodium salt from Step 2 [5] [6].

- **Reaction Conditions:** Heat the mixture to **76-84°C** and maintain this temperature for **30-60 minutes** to complete the alkylation [5] [6].
- **Work-up and Purification:**
 - Cool the reaction mixture to below **60°C** [5] [6].
 - Add water and aqueous sodium bromide to remove by-products [5] [6].
 - Extract the product with toluene and remove the solvent via distillation to obtain the final product [5] [6].
- **Reported Outcomes:** This method yields **diethyl butylmalonate** with approximately **76% yield** and **99.5-99.7% purity** [6].

Handling and Safety Information

For laboratory safety, please note the following key points:

- **Hazards Identification:** Classified as a **combustible liquid** and a **skin and eye irritant** [1] [4].
- **Personal Protective Equipment (PPE):** Wear **eyesides and gloves** when handling [1].
- **Storage:** Store in a **tightly closed container** in a cool, dry, and well-ventilated area away from heat and ignition sources [4].

Research Applications and Context

Diethyl butylmalonate is a valuable synthetic intermediate in organic and medicinal chemistry.

- **Wide Utility:** It is an important organic chemical used in dyes, spices, pesticides, and especially pharmaceuticals [5] [6].
- **Specific Pharmaceutical Use:** It serves as a key intermediate for the antipyretic and analgesic drug **phenylbutazone** [5] [6] and has been used in synthesizing peptide deformylase inhibitors for combating drug-resistant bacteria [3].
- **Reaction Context:** Diethyl malonate, the starting material, is a common building block in organic synthesis, particularly in **Michael addition reactions** for carbon-carbon bond formation [7].

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